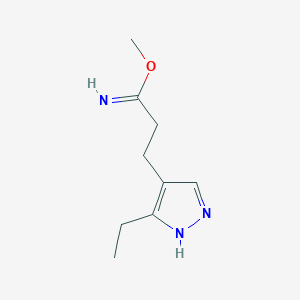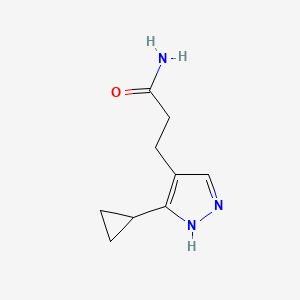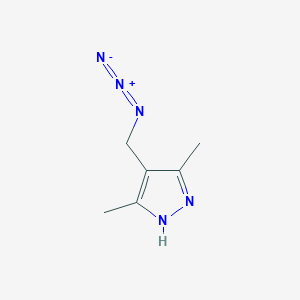
Ácido 2-(4-(Difluorometil)piperidin-1-il)acético
Descripción general
Descripción
“2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid” is a chemical compound. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mecanismo De Acción
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Piperidine derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Piperidine derivatives are known to have a broad spectrum of biological activities .
Action Environment
It is known that the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties may be impacted by the incorporation of rigidity into the linker region of bifunctional protein degraders .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is easily synthesized in the laboratory, which makes it cost-effective and convenient to use. Additionally, it has a wide range of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. One limitation is that it can bind to proteins and other molecules through a variety of mechanisms, which can make it difficult to study specific proteins or other molecules.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid in scientific research. One potential direction is the use of 2-(4-(Difluoromethyl)piperidin-1-yl)acetic acid to study the effects of drugs on cells. Additionally, it could be used to study the effects of environmental toxins on cells, and to study the effects of genetic mutations on proteins. It could also be used to study the structure and function of proteins, and to study the transport of ions and other molecules across cell membranes. Additionally, it could be used to study the effects of disease on cells, and to study the effects of aging on cells. Finally, it could be used to study the effects of diet and lifestyle on cells.
Aplicaciones Científicas De Investigación
Síntesis de Piperidinas Biológicamente Activas
Los derivados de piperidina son cruciales en la síntesis de varios compuestos biológicamente activos. El grupo difluorometil en Ácido 2-(4-(Difluorometil)piperidin-1-il)acético se puede usar para introducir átomos de flúor en moléculas diana, lo cual a menudo es deseable en el diseño de fármacos debido a las propiedades únicas que imparte el flúor, como una mayor estabilidad y lipofilia .
Desarrollo de Agentes Anticancerígenos
Estudios recientes han demostrado que los derivados de piperidina se pueden utilizar como agentes anticancerígenos. Las características estructurales del This compound se pueden explorar para el desarrollo de nuevos fármacos anticancerígenos, aprovechando su potencial para interactuar con los objetivos de las células cancerosas .
Aplicaciones Antimicrobianas y Antifúngicas
Se sabe que el núcleo de piperidina exhibe actividades antimicrobianas y antifúngicas. Como tal, This compound podría ser un andamiaje valioso para el desarrollo de nuevos agentes antimicrobianos y antifúngicos, contribuyendo a la lucha contra las cepas resistentes de bacterias y hongos .
Propiedades Analgésicas y Antiinflamatorias
Los compuestos con una estructura de piperidina a menudo se investigan por sus propiedades analgésicas y antiinflamatorias. La configuración específica del This compound podría ser beneficiosa para crear nuevos medicamentos para aliviar el dolor o medicamentos antiinflamatorios .
Investigación Antiviral y Antimalárica
Los derivados de piperidina se han identificado como posibles agentes antivirales y antimaláricos. La estructura única del This compound podría explotarse en el diseño de fármacos dirigidos a infecciones virales y malaria, particularmente en el desarrollo de tratamientos para cepas que han desarrollado resistencia a los medicamentos actuales .
Aplicaciones Neurofarmacológicas
La porción de piperidina es una característica común en muchos agentes neurofarmacológicos This compound podría usarse en la síntesis de compuestos dirigidos a trastornos neurológicos como la enfermedad de Alzheimer, la esquizofrenia y la depresión, dada su capacidad de cruzar la barrera hematoencefálica e interactuar con objetivos del sistema nervioso central .
Propiedades
IUPAC Name |
2-[4-(difluoromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-8(10)6-1-3-11(4-2-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBWVPGLPVSMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















